molecular formula C22H19ClN4OS B2596772 2-[(2-Chlorobenzyl)sulfanyl]-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile CAS No. 303985-75-3

2-[(2-Chlorobenzyl)sulfanyl]-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile

Cat. No.: B2596772
CAS No.: 303985-75-3
M. Wt: 422.93
InChI Key: UQJOFIHNNJJQBL-UHFFFAOYSA-N
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Description

2-[(2-Chlorobenzyl)sulfanyl]-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile is a complex organic compound with a unique structure that includes a chlorobenzyl group, a morpholino group, and a phenyl group attached to a pyrimidinecarbonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorobenzyl)sulfanyl]-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile typically involves multiple steps, starting with the preparation of the pyrimidinecarbonitrile core. This core can be synthesized through a series of reactions involving the condensation of appropriate aldehydes and amines, followed by cyclization and nitrile formation. The chlorobenzyl group is then introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with a thiol group on the pyrimidinecarbonitrile core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorobenzyl)sulfanyl]-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(2-Chlorobenzyl)sulfanyl]-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Chlorobenzyl)sulfanyl]-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Chlorobenzyl)sulfanyl]-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile is unique due to its combination of functional groups and the pyrimidinecarbonitrile core, which imparts specific chemical and biological properties not found in the similar compounds listed above .

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-4-morpholin-4-yl-6-phenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4OS/c23-19-9-5-4-8-17(19)15-29-22-25-20(16-6-2-1-3-7-16)18(14-24)21(26-22)27-10-12-28-13-11-27/h1-9H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJOFIHNNJJQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2C#N)C3=CC=CC=C3)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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